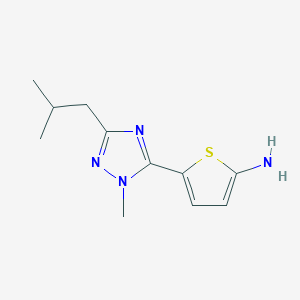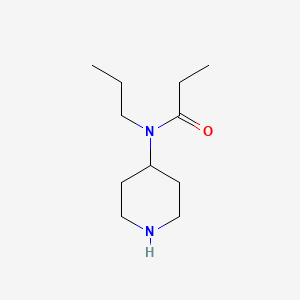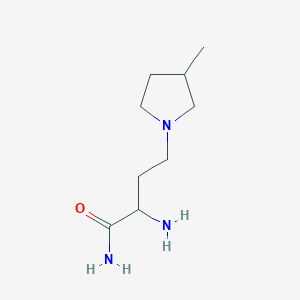
2-Amino-4-(3-methylpyrrolidin-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(3-methylpyrrolidin-1-yl)butanamide is an organic compound that belongs to the class of alpha amino acid amides This compound is characterized by the presence of an amino group, a pyrrolidine ring, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methylpyrrolidin-1-yl)butanamide typically involves the reaction of 3-methylpyrrolidine with a suitable butanamide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or ethanol at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-Amino-4-(3-methylpyrrolidin-1-yl)butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-70°C.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups attached to the amino group.
科学的研究の応用
2-Amino-4-(3-methylpyrrolidin-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Amino-4-(3-methylpyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: A compound with a similar amino group and pyridine ring structure.
2-Amino-4,6-dimethylpyrimidine: Contains a pyrimidine ring with two methyl groups.
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: A structurally related compound with potential antidiabetic properties.
Uniqueness
2-Amino-4-(3-methylpyrrolidin-1-yl)butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C9H19N3O |
|---|---|
分子量 |
185.27 g/mol |
IUPAC名 |
2-amino-4-(3-methylpyrrolidin-1-yl)butanamide |
InChI |
InChI=1S/C9H19N3O/c1-7-2-4-12(6-7)5-3-8(10)9(11)13/h7-8H,2-6,10H2,1H3,(H2,11,13) |
InChIキー |
CVRPRUMASUFSIZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(C1)CCC(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



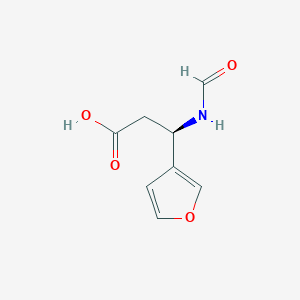
![8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
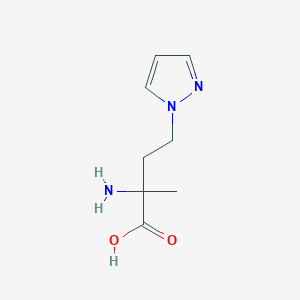
![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
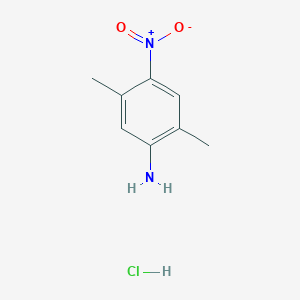
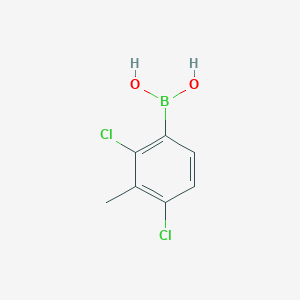
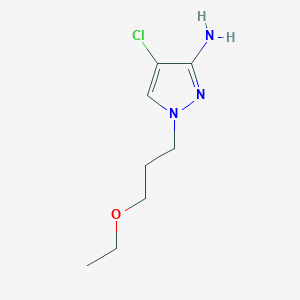
![4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)
